Potassium;2-formylpropanedinitrile

Description

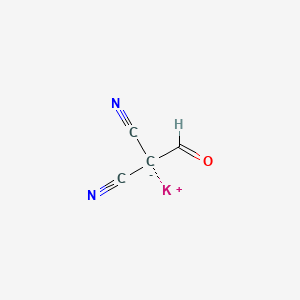

Potassium;2-formylpropanedinitrile is a potassium salt of 2-formylpropanedinitrile, a compound characterized by a formyl group (-CHO) attached to a propanedinitrile backbone. The compound’s reactivity and stability are influenced by the electron-withdrawing nitrile groups and the formyl moiety, which may enable applications in organic synthesis or coordination chemistry.

Properties

IUPAC Name |

potassium;2-formylpropanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HN2O.K/c5-1-4(2-6)3-7;/h3H;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQFTCAPSNXTMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[C-](C#N)C#N.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HKN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analog: 2-Formylpropanedinitrile Sodium (CAS 239118-84-4)

Key Differences and Similarities :

- Counterion Effect: The sodium analog (C₄HN₂O·Na, MW 116.05) differs only in the alkali metal counterion (Na⁺ vs. K⁺) . Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts due to larger ionic radii and lower lattice energies.

- Reactivity : Both compounds share the same organic anion (2-formylpropanedinitrile), suggesting similar reactivity in nucleophilic additions or redox reactions involving the formyl group.

- Data Limitations : Physical/chemical properties (e.g., melting point, stability) and safety data for both compounds are unavailable, limiting practical comparisons .

Functional Group Variant: 2-[(Methylamino)(sulfanyl)methylidene]propanedinitrile (CAS 32827-61-5)

Key Differences and Similarities :

- Substituent Impact: This derivative (C₅H₅N₃S, MW 139.18) replaces the formyl group with methylamino (-NHCH₃) and sulfanyl (-SH) groups . The sulfur and amine functionalities introduce nucleophilic and redox-active sites, contrasting with the electrophilic aldehyde in Potassium;2-formylpropanedinitrile.

- Applications : The sulfanyl group may enable thiol-based coupling reactions or metal coordination, whereas the formyl group in the target compound is more suited for condensation reactions (e.g., forming Schiff bases).

- Stability : Thiols are prone to oxidation, making this derivative less stable under aerobic conditions compared to the aldehyde-containing analog.

Research Findings and Limitations

- Structural Reactivity: The formyl group in this compound likely enhances electrophilic reactivity compared to the sulfanyl/methylamino derivative, which offers nucleophilic and metal-binding capabilities .

- Counterion Influence : While potassium may improve solubility, experimental validation is absent. Sodium analogs are often preferred in pharmaceutical formulations due to cost and biocompatibility, but this remains speculative without data .

- Critical Data Gaps : Missing physicochemical and safety parameters (e.g., toxicity, thermal stability) hinder definitive comparisons. Further studies are needed to explore synthesis routes, stability under varying conditions, and industrial applicability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.